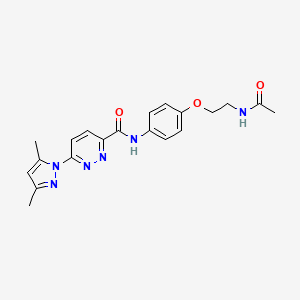

3-(phenylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

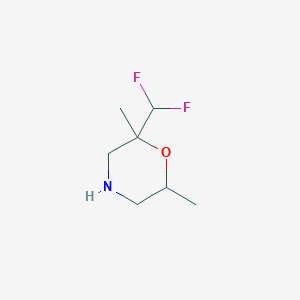

3-(phenylsulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is also known as TFP or trifluoperazine and is commonly used as an antipsychotic medication. However,

Applications De Recherche Scientifique

Novel Nonnucleoside Inhibitor for Cytomegalovirus

A compound with a similar structure, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, was identified as a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This compound showcases an excellent safety profile, with its mode of action not inhibiting viral DNA synthesis, transcription, or translation. Instead, it interferes with viral DNA maturation and packaging, suggesting its potential application in antiviral therapies (Buerger et al., 2001).

Synthesis of Furanones

N-Phenyl-3-(phenylsulfonyl)propanamide, when treated with butyllithium, produces a dianion that can react with aldehydes and ketones to yield γ-hydroxy amides. These amides can be converted into 5-alkyl-2(5H)-furanones, indicating the role of similar compounds in synthetic organic chemistry, particularly in the synthesis of furanones with potential biological activity (Tanaka et al., 1984).

Radical (Phenylsulfonyl)difluoromethylation

A study highlighted the radical (phenylsulfonyl)difluoromethylation of terminal alkenes using phenylsulfonyl compounds, demonstrating an innovative method in synthetic chemistry. This process allows for the regioselective preparation of PhSO2CF2-substituted alkanes and alkenes, underscoring the utility of phenylsulfonyl-based compounds in chemical synthesis and modification of organic molecules (Li et al., 2007).

Copper Catalyzed Cyclization for Indole Synthesis

3-Phenylsulfonyl-2-trifluoromethyl-1H-indoles were synthesized via a copper-catalyzed cyclization approach, starting from readily available methyl-phenylsulfones. This method emphasizes the role of similar sulfone compounds in the synthesis of indoles, compounds known for their significant biological activities, including antiviral and anticancer properties (López et al., 2017).

Herbicidal Activity of α-Phenylsulfonyl Propanamide

α-Phenylsulfonyl propanamides, including compounds with similar structural features, were synthesized and tested for herbicidal activity. Notably, some α-phenylsulfonyl propanamides exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants, highlighting their potential use in agriculture (Omokawa et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S/c19-18(20,21)17(24,14-7-3-1-4-8-14)13-22-16(23)11-12-27(25,26)15-9-5-2-6-10-15/h1-10,24H,11-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLGAPSWKAETFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(3-phenylpropyl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2921025.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2921028.png)

![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)

![tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2921037.png)

![9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2921038.png)